[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine

Lipophilicity Drug-likeness Membrane permeability

SAR studies often stall when building blocks lack orthogonal handles. [2-Bromo-3-(propan-2-yloxy)phenyl]methanamine solves this with a primary amine and an ortho-aryl bromide for independent diversification: • Dual orthogonal vectors for parallel library synthesis via amination/coupling • CNS fragment-like profile: MW 244 Da, TPSA 35.3 Ų, logP ~2.5 • Bromine enables halogen bonding studies and X-ray phasing • Supplied at ≥95% purity for reliable downstream chemistry

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
CAS No. 1936662-46-2
Cat. No. B1383909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine
CAS1936662-46-2
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1Br)CN
InChIInChI=1S/C10H14BrNO/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-5,7H,6,12H2,1-2H3
InChIKeyWAFQHLUQTAWEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine (CAS 1936662-46-2): Structural and Procurement Baseline for Research Use


[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine (CAS 1936662-46-2) is a disubstituted benzylamine building block bearing a bromine atom at the ortho (2-) position and an isopropoxy group at the meta (3-) position of the phenyl ring [1]. With a molecular formula of C₁₀H₁₄BrNO and a molecular weight of 244.13 g/mol, the compound is supplied commercially at ≥95% purity by multiple vendors for research and further manufacturing use only . The compound possesses one hydrogen bond donor (primary amine), two hydrogen bond acceptors (ether oxygen and amine nitrogen), three rotatable bonds, and a computed topological polar surface area (TPSA) of 35.3 Ų [1]. The primary amine and aryl bromide functionalities enable participation in a broad range of synthetic transformations including reductive amination, amide coupling, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, positioning this compound as a versatile intermediate for medicinal chemistry and chemical biology applications . Notably, direct quantitative biological activity data for this specific compound are extremely limited in the peer-reviewed literature; the differentiation evidence presented herein therefore draws on computed physicochemical properties, synthetic accessibility comparisons, positional isomer analysis, and class-level structure-activity relationship (SAR) inferences from the broader halogenated benzylamine field.

Why [2-Bromo-3-(propan-2-yloxy)phenyl]methanamine Cannot Be Interchanged with Generic Benzylamine Analogs


The simultaneous presence of an ortho-bromine and a meta-isopropoxy substituent on the benzylamine scaffold creates a substitution pattern that is not trivially replicated by any single commercially available benzylamine analog. Removal of the bromine atom (as in (3-isopropoxyphenyl)methanamine, CAS 400771-44-0) eliminates the aryl halide handle required for palladium-catalyzed cross-coupling reactions, which are among the most frequently employed transformations in modern medicinal chemistry [1]. Conversely, removal of the isopropoxy group (as in 2-bromobenzylamine, CAS 3959-05-5) reduces the computed logP by approximately 0.7–1.2 log units (from ~2.2–2.7 to ~1.5), substantially altering predicted membrane permeability and pharmacokinetic distribution [2]. Repositioning the bromine to the 4-position (as in 4-bromo-2-isopropoxybenzylamine, CAS 2203071-55-8) changes both the electronic environment of the aromatic ring and the steric accessibility of the amine, potentially affecting amine acylation rates, CYP-mediated metabolic stability, and target-binding geometry by altering the trajectory of the aminomethyl vector . Furthermore, the 3-alkoxybenzylamine patent family (US 6,350,913 B1) explicitly claims only chlorine or fluorine at the X1/X2 aromatic positions, not bromine; compounds bearing a 2-bromo substituent therefore occupy distinct and complementary intellectual property space [3]. These structural distinctions collectively mean that procurement decisions cannot be reduced to simple in-class substitution without risking loss of synthetic versatility, altered physicochemical properties, or unintended IP complications.

Quantitative Differentiation Evidence for [2-Bromo-3-(propan-2-yloxy)phenyl]methanamine Against Closest Analogs


Computed Lipophilicity Advantage: LogP Differentiation vs. Non-Brominated and Non-Alkoxylated Analogs

The target compound exhibits a computed logP (XLogP3-AA) of 2.2 [1], with an alternative computational method (Chemscene) reporting 2.695 . This is 0.7 log units higher than 2-bromobenzylamine (logP = 1.5) [2], which lacks the 3-isopropoxy group, and approximately equivalent to the non-brominated analog (3-isopropoxyphenyl)methanamine (logP = 2.2) [3]. The isopropoxy substituent is the dominant driver of lipophilicity, contributing ~0.7 logP units, while the ortho-bromine contributes a smaller increment. A logP in the 2.2–2.7 range falls within the optimal window for CNS drug-likeness (generally logP 1–4) while retaining sufficient polarity for aqueous solubility.

Lipophilicity Drug-likeness Membrane permeability

Synthetic Handle Differentiation: Aryl Bromide Cross-Coupling Versatility vs. Non-Halogenated Analog

The ortho-bromine substituent serves as a competent leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Ullmann-type couplings, enabling late-stage diversification of the benzylamine scaffold [1]. The non-brominated analog, (3-isopropoxyphenyl)methanamine (CAS 400771-44-0), lacks this synthetic handle entirely and cannot participate in these transformations without prior functionalization. Among positional isomers, the ortho-bromo configuration places the reactive center adjacent to the aminomethyl group, enabling potential chelation-assisted or directed metalation strategies that are geometrically inaccessible to the para-bromo isomer (4-bromo-2-isopropoxybenzylamine, CAS 2203071-55-8) . The primary amine remains available for orthogonal functionalization (e.g., amide formation, reductive amination) without protecting group manipulation of the bromide.

Cross-coupling Synthetic chemistry C-C bond formation

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: Balanced Profile vs. Simpler Analogs

The target compound has a computed TPSA of 35.25–35.3 Ų [1], which is identical to the non-brominated analog (35.3 Ų) [2] but 9.3 Ų higher than 2-bromobenzylamine (26 Ų) [3]. The generally accepted TPSA threshold for favorable CNS penetration is <60–90 Ų, with optimal values typically below 70 Ų; the target compound's value of ~35 Ų is well within this range. When combined with a logP of 2.2–2.7, the compound occupies a drug-like property space characterized by a favorable balance between membrane permeability (driven by moderate lipophilicity) and low polar surface area (facilitating passive blood-brain barrier permeation). In contrast, 2-bromobenzylamine (TPSA 26 Ų, logP 1.5) is more polar and may exhibit reduced passive membrane permeability despite its even lower TPSA. The methoxy analog 2-bromo-5-methoxy-N,N-dimethylbenzylamine (CAS 10126-37-1) has a tertiary amine and different substitution pattern, making direct TPSA comparison less meaningful .

Blood-brain barrier penetration CNS drug design Physicochemical property optimization

Positional Isomer Differentiation: Ortho-Bromo vs. Para-Bromo Impact on Steric and Electronic Properties

The 2-bromo-3-isopropoxy substitution pattern places the electron-withdrawing bromine atom ortho to the aminomethyl group, creating a distinct steric and electronic environment compared to the 4-bromo-2-isopropoxy isomer (CAS 2203071-55-8) . In the ortho configuration, the bromine atom can engage in intramolecular interactions with the adjacent aminomethyl group (potential Br⋯H-N hydrogen bonding or steric shielding), which may reduce the amine's nucleophilicity and metabolic N-dealkylation rate. Literature on ortho-substituted benzylamines demonstrates that ortho-halogen substitution affects both the pKa of the benzylic amine (through inductive electron withdrawal transmitted through the aromatic ring) and the conformational preference of the aminomethyl side chain [1]. The para-bromo isomer lacks this proximal steric/electronic influence on the amine. Additionally, the 3-isopropoxy group in the target compound is meta to the aminomethyl and para to the bromine, creating an electronically differentiated aromatic ring with distinct regiochemical reactivity for electrophilic aromatic substitution compared to the 4-bromo-2-isopropoxy arrangement.

Regiochemistry Structure-activity relationship Metabolic stability

Intellectual Property Space Differentiation: Bromine-Containing Benzylamines vs. Patent-Limited Chloro/Fluoro Analogs

US Patent 6,350,913 B1 (Pierre Fabre Medicament, 2002) claims 3-alkoxybenzylamine derivatives for the treatment of schizophrenia, with explicit limitation of aromatic substituents X1 and X2 to hydrogen, chlorine, or fluorine atoms [1]. Bromine is not claimed at these positions, meaning that 2-bromo-substituted 3-alkoxybenzylamines—including the target compound—fall outside the scope of this patent family. Similarly, US Patent 6,060,508 A (Sanofi-Synthelabo) describes benzylamine derivatives for therapeutic use and does include bromine among its halogen options in the Markush structure, but its exemplified compounds predominantly feature chlorine or fluorine substitution [2]. The target compound therefore occupies a distinct and less densely patented region of benzylamine chemical space. This IP differentiation may be relevant for organizations conducting freedom-to-operate analyses prior to initiating proprietary research programs built around bromo-alkoxy benzylamine scaffolds.

Patent landscape Freedom to operate Chemical intellectual property

Vendor Purity and Storage Specification: Procurement-Ready Quality Benchmarking

The target compound is commercially available from multiple independent vendors at a minimum purity specification of 95% (HPLC or equivalent) . Recommended long-term storage conditions are sealed in a dry environment at 2–8°C , with shipping at ambient temperature within continental US . This purity level is consistent with the ≥95% specification typical of research-grade benzylamine building blocks but is notably higher than some close analogs that are supplied at lower purity grades (e.g., certain bromobenzylamine derivatives are available only at 90% purity from select vendors). The compound is classified under GHS07 (Warning) with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H320 (causes eye irritation), and is explicitly labeled for research and further manufacturing use only, not for direct human or veterinary application . The compound is not classified as hazardous material for DOT/IATA transport , which simplifies logistics compared to certain regulated benzylamine derivatives.

Quality specification Procurement Storage stability

Optimized Application Scenarios for [2-Bromo-3-(propan-2-yloxy)phenyl]methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Diversification via Orthogonal Functionalization

The compound's dual reactive centers—a primary amine and an ortho-aryl bromide—enable two independent diversification vectors in parallel library synthesis. The amine can be functionalized via reductive amination, amide coupling, or sulfonamide formation, while the aryl bromide can simultaneously or sequentially participate in Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl groups at the 2-position [1]. This orthogonal reactivity is not available with the non-brominated analog (3-isopropoxyphenyl)methanamine (CAS 400771-44-0), which can only be diversified at the amine [2]. The 3-isopropoxy group remains intact throughout both transformations, providing a consistent lipophilic anchor that modulates the physicochemical properties of the resulting library members. This scenario is directly supported by the synthetic handle differentiation evidence (Section 3, Evidence Items 1 and 2) and is most relevant for hit-to-lead and lead optimization programs requiring rapid SAR exploration around a benzylamine core.

CNS-Targeted Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 244.13 Da (within the Rule of Three guideline of MW < 300), a TPSA of 35.3 Ų (well below the 60 Ų CNS desirability threshold), a logP of 2.2–2.7 (optimal CNS range), and only 3 rotatable bonds, the compound meets key fragment-like property criteria for inclusion in CNS-focused fragment screening libraries [1][2]. Compared to 2-bromobenzylamine (MW 186.05, TPSA 26 Ų, logP 1.5), the target compound offers enhanced lipophilicity and a higher molecular complexity (heavy atom count 13 vs. 10), providing more potential interaction points with biological targets while remaining fragment-sized . The ortho-bromine additionally enables hit elaboration via structure-based design using the aryl bromide as a vector for growing the fragment into the target binding pocket through cross-coupling chemistry. This scenario derives from the TPSA and lipophilicity evidence (Section 3, Evidence Item 3) and the synthetic versatility evidence (Section 3, Evidence Item 2).

Chemical Biology Probe Development Requiring Bioorthogonal Handle

The aryl bromide serves not only as a synthetic handle but also as a potential bioorthogonal reporter group for certain applications. Aryl bromides can participate in Pd-mediated bioorthogonal chemistry in cellular contexts, and the bromine atom's anomalous scattering signal makes brominated small molecules detectable by X-ray crystallography, facilitating target identification via co-crystallization [1]. The 3-isopropoxy group provides a distinct NMR signature (isopropyl CH multiplet at ~4.5–4.7 ppm; two methyl doublets at ~1.3 ppm in ¹H NMR), facilitating compound tracking in biochemical assays. Compared to the non-brominated analog, the target compound adds crystallographic phasing capability and potential Pd-mediated cellular probe development routes. This application is supported by the synthetic handle evidence (Section 3, Evidence Item 2) and the positional isomer differentiation (Section 3, Evidence Item 4).

Structure-Activity Relationship Studies of Halogen Bonding in Benzylamine-Containing Ligands

The ortho-bromine atom provides an opportunity to study halogen bonding interactions in benzylamine-based ligand-receptor complexes. Bromine is capable of forming directional halogen bonds (C-Br⋯O/N/S interactions) with backbone carbonyls or side-chain heteroatoms in protein binding pockets, with interaction energies typically in the range of 1–4 kcal/mol [1][2]. The ortho position places the bromine in close proximity to the amine pharmacophore, allowing investigation of how halogen bonding cooperates with (or competes against) hydrogen bonding and ionic interactions of the protonated amine. The non-brominated analog cannot support such studies, while the para-bromo isomer positions the halogen distal to the amine, potentially altering the geometry of halogen bond interactions. This scenario is supported by the positional isomer differentiation evidence (Section 3, Evidence Item 4) and is relevant for academic and industrial groups investigating halogen bonding as a design principle in drug discovery.

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